

Technical Guide: Synthesis and Characterization of rac-7-Hydroxy Propranolol-d5

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Compound of Interest

Compound Name: *rac 7-Hydroxy Propranolol-d5*

CAS No.: 1184982-94-2

Cat. No.: B563708

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Executive Summary

rac-7-Hydroxy Propranolol-d5 (CAS: 1184982-94-2) is the stable isotope-labeled analog of 7-hydroxy propranolol, a primary active metabolite of the

-blocker propranolol. In bioanalytical workflows (LC-MS/MS), this compound serves as the definitive Internal Standard (IS), compensating for matrix effects, extraction efficiency, and ionization variability.

This guide focuses on the chemical synthesis of the d5-isotopologue, utilizing a deuterated glycidyl linker strategy to ensure high isotopic purity without compromising the stability of the naphthalene ring system.

Key Compound Data

Parameter	Specification
Chemical Name	(RS)-1-(Isopropylamino)-3-(7-hydroxynaphthalen-1-yloxy)propan-2-ol-d5
Molecular Formula	
Molecular Weight	280.37 g/mol (Calculated)
Isotopic Label	(Glyceryl chain labeling:)
Solubility	Methanol, DMSO, Ethanol
Stability	Oxidation-sensitive (Catechol/Phenol moiety); Hygroscopic

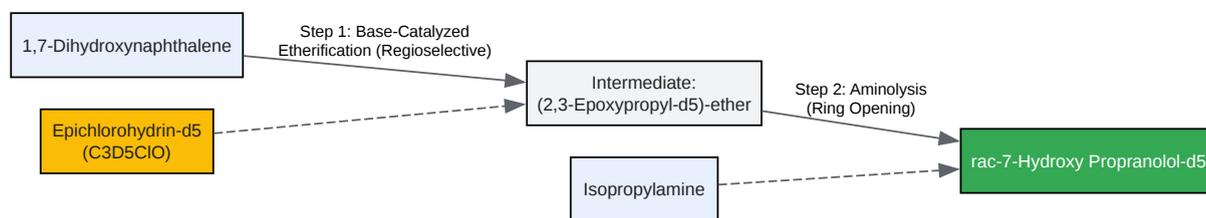
Retrosynthetic Analysis & Strategy

The synthesis of the 7-hydroxy metabolite differs significantly from the parent drug due to the presence of the additional hydroxyl group on the naphthalene ring. The core challenge is regioselectivity—ensuring the glycidyl ether forms at the C1 position while leaving the C7 hydroxyl available (or protected/deprotected).

To introduce the d5-label, the most chemically robust and cost-effective method involves using Epichlorohydrin-d5 (

). This introduces five deuterium atoms into the alkyl linker, creating a distinct mass shift (+5 Da) that avoids the potential for hydrogen-deuterium exchange (HDX) often seen with aromatic ring labeling in acidic media.

Pathway Visualization



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Figure 1: Retrosynthetic pathway utilizing d5-epichlorohydrin to install the stable isotope label on the linker chain.

Detailed Experimental Protocol

Phase 1: Precursor Preparation (Regioselective Etherification)

Objective: Synthesize the d5-labeled epoxide intermediate. Reagents: 1,7-Dihydroxynaphthalene, Epichlorohydrin-d5 (99 atom% D), Potassium Carbonate (), Acetone.

- Setup: Charge a flame-dried round-bottom flask with 1,7-dihydroxynaphthalene (1.0 eq) and anhydrous acetone (10 mL/g).
- Base Addition: Add anhydrous (1.5 eq) and stir at room temperature for 30 minutes to facilitate deprotonation. Note: 1,7-DHN has two phenolic sites. Statistical reaction will occur; limiting base helps favor mono-substitution.
- Label Incorporation: Dropwise add Epichlorohydrin-d5 (1.2 eq) over 20 minutes.
- Reflux: Heat the mixture to reflux () for 12–16 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3).
- Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

- Purification (Critical): The crude residue will contain unreacted starting material, the desired mono-ether, and the bis-ether. Purify via Flash Column Chromatography (Silica Gel).
 - Eluent: Gradient Hexane
20% EtOAc/Hexane.
 - Target: Isolate the mono-glycidyl ether intermediate.

Phase 2: Aminolysis (Ring Opening)

Objective: Convert the epoxide to the final amino-alcohol drug substance. Reagents: Isopropylamine, Methanol.

- Reaction: Dissolve the purified d5-epoxide intermediate (from Phase 1) in Methanol (5 mL/g).
- Amine Addition: Add excess Isopropylamine (5.0 eq). Excess amine prevents dimerization.
- Conditions: Stir at room temperature for 4 hours, then warm to
for 2 hours to ensure completion.
- Concentration: Evaporate the solvent and excess isopropylamine under reduced pressure.
- Final Purification: The residue is purified via preparative HPLC or recrystallization (Ethanol/Ether) to yield rac-7-Hydroxy Propranolol-d5.
 - Salt Formation (Optional): Treat with ethereal HCl to generate the hydrochloride salt for improved stability.

Characterization & Validation

To certify the material as a Reference Standard, the following data must be acquired.

Mass Spectrometry (LC-MS/MS)

- Ionization: ESI Positive Mode ()
)

- Parent Ion:

281.4 (Calculated for

of

).
 - Comparison: Unlabeled 7-OH Propranolol

is 276.4.
 - Shift: +5 Da confirmed.
- Fragmentation (MS2):
 - Major fragment: Naphthalene-O-CD₂-CH(OH)⁺ (Loss of isopropylamine).
 - Check: Ensure the +5 shift is retained in the fragments containing the glyceryl chain.

NMR Spectroscopy (and)

- NMR (DMSO-

):
 - Aromatic Region: Signals for 6 protons (naphthalene ring). Note: No deuterium loss here.
 - Aliphatic Region: The signals corresponding to the

chain (typically 3.9–4.2 ppm and 2.7–2.9 ppm) will be silent or show only residual proton signals (<1%), confirming d₅ incorporation.
 - Isopropyl Group: Distinct doublet at ~1.1 ppm (6H) and multiplet at ~2.8 ppm (1H) remains visible.

Isotopic Purity Calculation

Requirement:

isotopic enrichment to prevent "cross-talk" in the unlabeled channel during trace analysis.

Handling, Stability & Storage

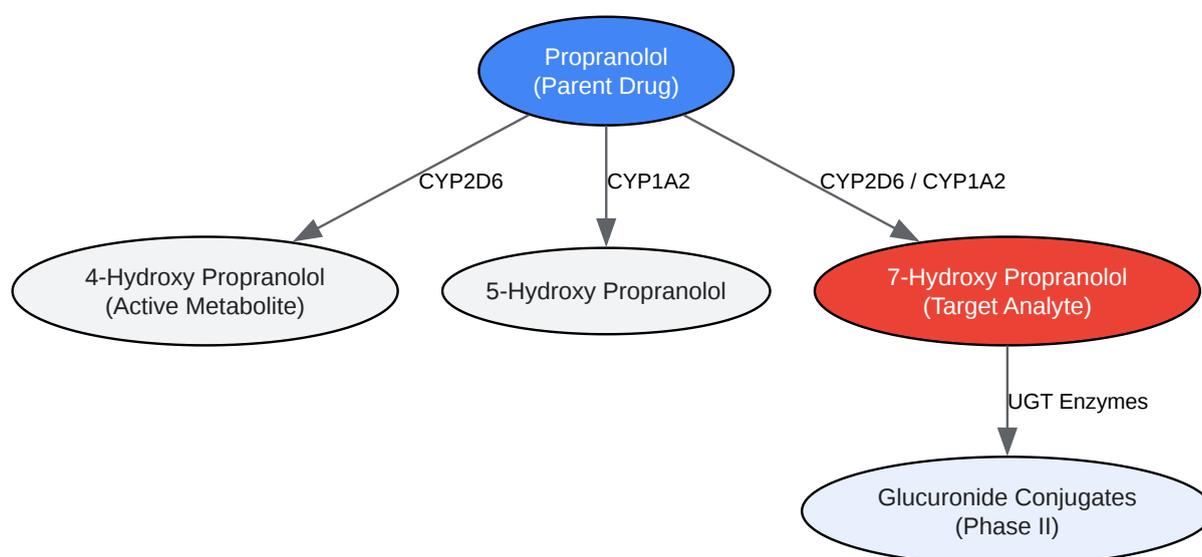
7-Hydroxy Propranolol is significantly less stable than Propranolol due to the electron-rich phenolic ring, which is prone to auto-oxidation to quinones.

Stability Protocol

Condition	Recommendation	Reason
Storage Temp	or	Retards thermal degradation.
Atmosphere	Argon/Nitrogen Overlay	Prevents oxidative darkening (quinone formation).
Solvent	Methanol with 0.1% Ascorbic Acid	Antioxidant prevents degradation in solution.
Container	Amber Glass	Photosensitive degradation protection.

Metabolic Pathway Context

Understanding where this metabolite fits is crucial for interpreting bioanalytical data.



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Figure 2: Metabolic pathway of Propranolol showing the parallel formation of hydroxy-metabolites. 7-OH Propranolol is a direct oxidation product mediated by CYP isozymes.

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